3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal is a complex organic compound with the molecular formula . It is categorized under the class of aldehydes, specifically featuring a prop-2-enal structure attached to an ethanoanthracene moiety. This compound is of interest in various fields, including organic synthesis and materials science.
This compound can be sourced from chemical databases such as PubChem and BenchChem, which provide detailed information on its structure, properties, and potential applications. The classification of 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal places it within the broader category of polycyclic aromatic compounds due to its ethanoanthracene backbone.
The synthesis of 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal typically involves several steps:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are commonly employed for monitoring reaction progress and purifying the final product.
The molecular structure of 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal features:
3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal can participate in various chemical reactions:
Understanding reaction mechanisms involves studying intermediates formed during these transformations. For instance, during electrophilic addition, carbocation intermediates may form, influencing regioselectivity and stereochemistry.
The mechanism of action for 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal largely depends on its application in photochemical processes or as a reactive intermediate in organic synthesis:
Research indicates that compounds with similar structures often exhibit interesting photophysical properties, making them candidates for studies in photodynamic therapy or organic electronics.
Key physical properties include:
Chemical properties include:
Relevant analyses often involve spectroscopic techniques (NMR, IR) to confirm structural integrity and purity.
3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal finds applications in:
The structural motif of 9,10-dihydro-9,10-ethanoanthracene represents a pivotal framework in psychotropic drug development, originating from mid-20th century research into tetracyclic antidepressants. Anthracene-derived compounds gained prominence due to their planar, electron-rich aromatic systems that facilitated interactions with biological targets in the central nervous system. The Diels-Alder cycloaddition reaction between anthracene and activated dienophiles emerged as a fundamental synthetic strategy for constructing the bridged bicyclic core characteristic of this compound class [3]. This reaction enabled precise stereochemical control while introducing functional handles for side-chain elaboration—a critical advancement that allowed medicinal chemists to optimize pharmacokinetic properties. The structural evolution from simpler anthracene adducts to complex therapeutics like maprotiline exemplifies how this scaffold addressed limitations of early tricyclic antidepressants, particularly selectivity issues associated with off-target receptor binding [8].
Table 1: Key Anthracene-Derived Pharmaceuticals and Their Therapeutic Applications
Compound Name | Therapeutic Category | Structural Features |
---|---|---|
Maprotiline | Tetracyclic Antidepressant | Ethanoanthracene core + 3-methylaminopropyl side chain |
[9,10-Dihydro-9-(4-methylaminobutyl)-9,10-propanoanthracene] | Maprotiline Homolog (Experimental) | Propanoanthracene expansion + elongated chain |
Imipramine | Tricyclic Antidepressant | Dibenzazepine core |
3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal (CAS: 38849-09-1) serves as the pivotal enal intermediate in the multi-step synthesis of the norepinephrine reuptake inhibitor maprotiline hydrochloride. This α,β-unsaturated aldehyde (molecular formula: C₁₉H₁₆O, MW: 260.33 g/mol) is generated through a Diels-Alder reaction between anthracene and acrolein derivatives, followed by selective oxidation [3]. Its conjugated system and aldehyde functionality enable critical carbon-chain extensions via nucleophilic additions or reductive aminations to install the pharmacologically essential alkylamine side chain. Specifically, the aldehyde undergoes Wittig reactions or Knoevenagel condensations to introduce spacer units, followed by hydrogenation and amination to yield 3-(9,10-ethanoanthracen-9(10H)-yl)propan-1-amine—the direct precursor to maprotiline [2]. Analytical data confirms its structural assignment through characteristic spectral signatures: IR shows νC=O at 1675 cm⁻¹ and νC=C at 1620 cm⁻¹, while ¹H-NMR exhibits distinctive aldehydic proton at δ 9.52 ppm and acrylic proton couplings between δ 6.2–7.8 ppm [1]. Its synthetic utility stems from the electrophilic carbonyl's reactivity and the sterically accessible exocyclic double bond, which collectively facilitate downstream transformations under mild conditions.
Table 2: Synthetic Pathways Leveraging 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal as Intermediate
Reaction Step | Reagents/Conditions | Product | Role in Maprotiline Synthesis |
---|---|---|---|
Aldol Condensation | Nitroalkanes, base catalysis | Nitroalkene derivatives | Elongation for homologated analogues |
Reductive Amination | Methylamine/NaBH₃CN | 3-(9,10-Ethanoanthracen-9(10H)-yl)-N-methylprop-2-en-1-amine (Impurity D) | Direct precursor to tetracyclic scaffold |
Hydrogenation-Amination | H₂/Pd-C + dimethylamine | 3-(9,10-Ethanoanthracen-9(10H)-yl)-N,N-dimethylpropan-1-amine (Impurity E) | Route to desmethyl maprotiline derivatives |
In maprotiline hydrochloride manufacturing, 3-(9,10-ethanoanthracen-9(10H)-yl)prop-2-enal (designated Impurity A per European Pharmacopoeia) is monitored as a critical genotoxic alert compound due to its α,β-unsaturated carbonyl system—a structural feature associated with Michael addition reactivity toward nucleophilic biomolecules. Its formation occurs during incomplete reductive amination of the enal precursor or via oxidative deamination of maprotiline’s side chain under stressed conditions [1]. Regulatory standards enforce strict control limits (typically ≤0.15% w/w) requiring sensitive detection methods like HPLC-UV at 254 nm or LC-MS using m/z 260.1201 [M]⁺ [2]. Impurity A’s presence correlates with reaction stoichiometry imbalances (excess oxidant) and elevated temperatures during the final workup stages. Its identification alongside other structurally related impurities (Impurity B: Dimerization product; Impurity D: N-Methyl unsaturated amine; Impurity E: N,N-Dimethyl side chain) provides a fingerprint for manufacturing deviations [6] [7].
Table 3: Characterized Impurities in Maprotiline Hydrochloride API
Impurity Designation | Chemical Name | CAS Number | Molecular Formula | Origin in Synthesis |
---|---|---|---|---|
Impurity A | 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal | 38849-09-1 | C₁₉H₁₆O | Incomplete side-chain amination or oxidation |
Impurity B | 3-(9,10-Ethanoanthracen-9(10H)-yl)-N-[3-(9,10-ethanoanthracen-9(10H)-yl)propyl]-N-methylpropan-1-amine | 1648814-39-4 | C₃₉H₄₁N | Dimerization during alkylation |
Impurity D | 3-(9,10-Ethanoanthracen-9(10H)-yl)-N-methylprop-2-en-1-amine | 38982-14-8 | C₂₀H₂₁N | Partial hydrogenation of enamine intermediate |
Impurity E | 3-(9,10-Ethanoanthracen-9(10H)-yl)-N,N-dimethylpropan-1-amine | 23941-38-0 | C₂₁H₂₅N | Over-alkylation during methylation |
The compound’s inherent instability necessitates stringent storage protocols: as a neat solid, it requires protection from light and oxygen at 2–8°C to prevent polymerization or Michael adduct formation [1] [4]. Modern quality control leverages the impurity profile to audit synthesis pathways, with elevated Impurity A levels indicating suboptimal reductive amination efficiency or purification failures. This underscores its dual role as both a synthetic building block and a quality marker in antidepressant manufacturing.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3